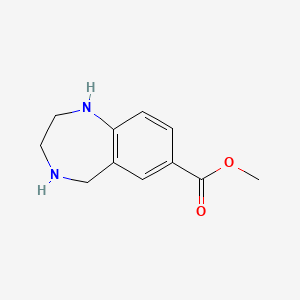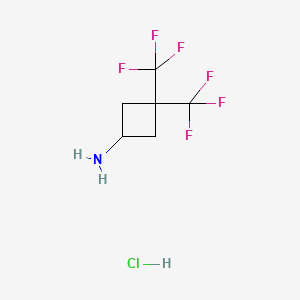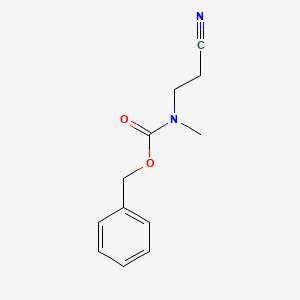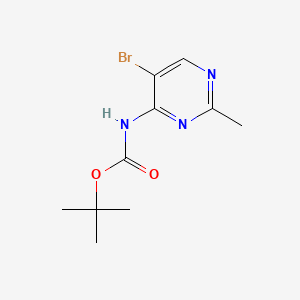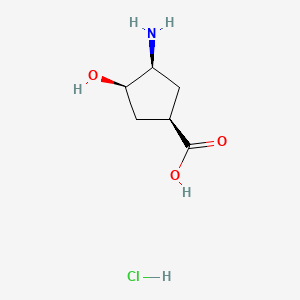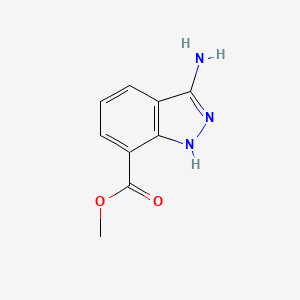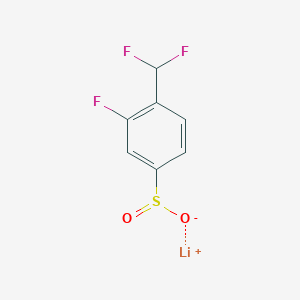
Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a fluorinated benzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate typically involves the reaction of 4-(difluoromethyl)-3-fluorobenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of benzene derivatives with reduced sulfonate groups.
Substitution: Formation of benzene derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a probe to study the interactions of lithium ions with biological molecules. It helps in understanding the role of lithium in biological systems and its potential therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the electronics and materials science industries.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion component can modulate the activity of enzymes involved in signal transduction pathways, while the fluorinated benzene sulfonate group can interact with specific receptors on cell membranes. These interactions lead to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(difluoromethyl)-4-methoxybenzene-1-sulfinate
- Lithium(1+) ion 3-(trifluoromethyl)-4-fluorobenzene-1-sulfinate
- Lithium(1+) ion 4-(difluoromethyl)-2-fluorobenzene-1-sulfinate
Uniqueness
Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is unique due to the specific positioning of the fluorine and difluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H4F3LiO2S |
|---|---|
Molecular Weight |
216.1 g/mol |
IUPAC Name |
lithium;4-(difluoromethyl)-3-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S.Li/c8-6-3-4(13(11)12)1-2-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI Key |
IEXODCCNGSZNMS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1S(=O)[O-])F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)
